molecular formula C16H14BrClN2O3 B4649221 N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B4649221
M. Wt: 397.6 g/mol
InChI Key: PCWAVNOBBLJUIN-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an acetylamino group, a phenyl ring, and a phenoxyacetamide moiety with bromine and chlorine substitutions

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-10(21)19-13-4-2-3-5-14(13)20-16(22)9-23-15-7-6-11(17)8-12(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWAVNOBBLJUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then reacted with 4-bromo-2-chlorophenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography would be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups and halogen substitutions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide
Reactant of Route 2
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N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide

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